

Application Notes and Protocols: Nuclear Magnetic Resonance (NMR) Spectroscopy for Fichtelite Characterization

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Compound of Interest		
Compound Name:	Fichtelite	
Cat. No.:	B1623743	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Fichtelite (C₁₉H₃₄) is a rare, naturally occurring hydrocarbon found in fossilized wood and recent marine sediments.[1] As a saturated tetracyclic diterpenoid, its structural elucidation and characterization are crucial for applications in geochemistry, natural product chemistry, and potentially as a biomarker. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for determining the molecular structure of organic compounds. Solid-state NMR (ssNMR), in particular, is indispensable for analyzing solid samples like **Fichtelite** in their native state, providing insights into the carbon framework and proton environments. These notes provide a comprehensive guide to the characterization of **Fichtelite** using ¹H and ¹³C NMR spectroscopy.

Data Presentation: Representative NMR Data for Fichtelite

Due to the scarcity of published, fully assigned NMR data for **Fichtelite**, the following tables present representative ¹H and ¹³C chemical shifts. These values are based on typical chemical shift ranges for analogous saturated cyclic and alkyl moieties and serve as a guide for spectral interpretation.



Table 1: Representative ¹H NMR Chemical Shifts for **Fichtelite**

Proton Environment	Representative Chemical Shift (δ) [ppm]	Multiplicity
CH₃ (Methyl)	0.8 - 1.2	Doublet / Singlet
CH ₂ (Methylene)	1.2 - 1.9	Multiplet
CH (Methine)	1.5 - 2.2	Multiplet

Table 2: Representative ¹³C NMR Chemical Shifts for **Fichtelite**

Carbon Environment	Representative Chemical Shift (δ) [ppm]
CH₃ (Methyl)	15 - 25
CH ₂ (Methylene)	25 - 40
CH (Methine)	35 - 55
Quaternary C	40 - 60

Experimental Protocols

A detailed protocol for the solid-state NMR analysis of **Fichtelite** is provided below. This protocol is designed to be adaptable to various solid-state NMR spectrometers.

1. Sample Preparation:

- Sample Purity: Ensure the **Fichtelite** sample is as pure as possible. Remove any visible impurities or matrix material (e.g., fossilized wood).
- Grinding: The solid Fichtelite sample should be ground into a fine, homogeneous powder
 using a mortar and pestle. This is crucial for efficient packing and uniform spinning in the
 NMR rotor.
- Rotor Packing:



- Carefully pack the powdered Fichtelite into a solid-state NMR rotor (e.g., 4 mm zirconia rotor).
- Ensure the sample is packed tightly and evenly to maintain balance during high-speed spinning. Uneven packing can lead to rotor instability and poor spectral resolution.
- The sample amount will depend on the rotor size, typically ranging from 50 to 100 mg for a 4 mm rotor.
- 2. Solid-State NMR Experiment 13C Cross-Polarization Magic-Angle Spinning (CP/MAS):

This is a standard experiment for obtaining ¹³C NMR spectra of solid organic compounds with enhanced sensitivity.

- Spectrometer Setup:
 - Insert the packed rotor into the solid-state NMR probe.
 - Tune and match the probe for both ¹H and ¹³C frequencies.
- Magic-Angle Spinning (MAS):
 - Set the MAS rate. A typical starting point is 8-10 kHz. Higher spinning speeds can help to average out anisotropic interactions more effectively, leading to narrower lines.
- ¹H Pulse Calibration:
 - Calibrate the 90° pulse length for the ¹H channel. This is essential for efficient crosspolarization.
- Cross-Polarization (CP) Setup:
 - Set the contact time for CP. A typical range is 1-5 ms. An optimal contact time maximizes
 the signal intensity for the carbons of interest.
 - The radiofrequency (RF) field strengths for both ¹H and ¹³C channels should be matched to satisfy the Hartmann-Hahn condition for efficient polarization transfer.



¹H Decoupling:

Apply high-power ¹H decoupling during the acquisition of the ¹³C signal to remove ¹H-¹³C dipolar couplings, which results in sharper ¹³C peaks.

Acquisition Parameters:

- Spectral Width: Set a spectral width that encompasses the expected range of ¹³C chemical shifts for aliphatic hydrocarbons (e.g., 0-80 ppm).
- Acquisition Time: Typically in the range of 20-50 ms.
- Recycle Delay: A delay of 2-5 seconds between scans is usually sufficient, as it is dependent on the ¹H T₁ relaxation time.
- Number of Scans: Accumulate a sufficient number of scans to achieve a good signal-tonoise ratio. This can range from a few hundred to several thousand scans depending on the sample amount and concentration.

3. Solid-State NMR Experiment - ¹H MAS:

Directly observing ¹H in solids can be challenging due to strong homonuclear dipolar couplings. High MAS rates are often required.

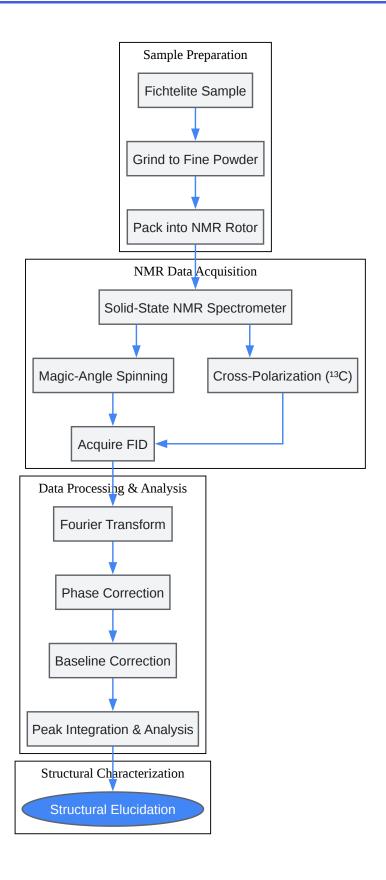
- Spectrometer Setup:
 - Tune and match the probe for the ¹H frequency.
- Magic-Angle Spinning (MAS):
 - Use the highest stable spinning speed available (e.g., >10 kHz) to average out ¹H-¹H dipolar couplings and improve spectral resolution.
- Pulse Sequence:
 - A simple one-pulse experiment can be used. Calibrate the ¹H 90° pulse.
- Acquisition Parameters:



- Spectral Width: A typical spectral width for ¹H is around 15 ppm.
- Acquisition Time: Typically 50-100 ms.
- Recycle Delay: 2-5 seconds.
- Number of Scans: Usually, a smaller number of scans is needed compared to ¹³C experiments due to the higher sensitivity of ¹H.

Mandatory Visualization





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Caption: Workflow for **Fichtelite** characterization by solid-state NMR.



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References

- 1. Nmr spectroscopy for solids | Bruker [bruker.com]
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